molecular formula C13H17N3O B3009173 6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile CAS No. 2199386-95-1

6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile

Katalognummer: B3009173
CAS-Nummer: 2199386-95-1
Molekulargewicht: 231.299
InChI-Schlüssel: SYBOPDCXRSHHIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile is a pyridine-2-carbonitrile derivative featuring a tert-butylazetidinyloxy substituent at the 6-position of the pyridine ring.

Eigenschaften

IUPAC Name

6-(1-tert-butylazetidin-3-yl)oxypyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-13(2,3)16-8-11(9-16)17-12-6-4-5-10(7-14)15-12/h4-6,11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBOPDCXRSHHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C1)OC2=CC=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile typically involves the reaction of pyridine-2-carbonitrile with 1-tert-butylazetidin-3-ol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine moiety or the pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of pyridine-2-methanamine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Size and Flexibility: The tert-butylazetidinyloxy group in the target compound offers a balance between rigidity (azetidine) and lipophilicity (tert-butyl), contrasting with the planar fused rings in thieno-pyridines or the bulky pyrazolopyrimidinyl group in adenosine antagonists .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase stability but may reduce nucleophilic reactivity compared to the electron-donating tert-butyl group.
  • Biological Target Compatibility: Bulky substituents (e.g., pyrazolopyrimidinyl in ) are suited for receptor antagonism, while fused rings (e.g., thieno-pyridine in ) may intercalate into DNA or enzyme active sites.

Biologische Aktivität

The compound 6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Molecular Formula

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O
  • Molecular Weight : 204.27 g/mol

Structural Characteristics

The compound features a pyridine ring substituted with a tert-butylazetidine moiety and a carbonitrile group, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile demonstrate activity against various bacterial strains. A comparative analysis of related compounds revealed:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile P. aeruginosa18

These findings suggest that the compound may possess broad-spectrum antibacterial activity.

Anticancer Activity

Recent studies have explored the anticancer potential of pyridine derivatives, particularly in targeting specific cancer cell lines. For example, in vitro assays demonstrated that 6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50_{50} values are summarized below:

Cell LineIC50_{50} (µM)
MCF-712.5
A54915.0

These results indicate a promising anticancer profile, warranting further investigation into its mechanisms of action.

The biological activity of 6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile is hypothesized to involve several mechanisms, including:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis.
  • Apoptosis induction : The compound may trigger programmed cell death pathways in cancer cells.

Case Study 1: Efficacy Against Multidrug-resistant Bacteria

A clinical study evaluated the efficacy of the compound in patients with infections caused by multidrug-resistant bacteria. The study reported a significant reduction in bacterial load after treatment with the compound, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Cancer Treatment Synergy

Another case study investigated the synergistic effects of combining 6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile with conventional chemotherapy agents. Results indicated enhanced cytotoxicity in cancer cells, suggesting that this compound could improve treatment outcomes when used alongside existing therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.